molecular formula C22H19ClFN3O2 B11420402 N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide

N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide

Cat. No.: B11420402
M. Wt: 411.9 g/mol
InChI Key: REFHLYWZQRCIEQ-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base.

    Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using 1-bromo-3-chloropropane.

    Formation of the Furylcarb Oxamide: The final step involves the reaction of the intermediate with 2-furyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) on the benzimidazole core can be reduced to an amine.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA and proteins, leading to inhibition of cellular processes. The chlorofluorophenyl group can enhance the compound’s binding affinity to its targets, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chlorofluorophenyl group enhances its potential as a pharmacologically active compound, while the furan ring contributes to its stability and versatility in chemical reactions.

Properties

Molecular Formula

C22H19ClFN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C22H19ClFN3O2/c23-16-6-3-7-17(24)15(16)14-27-19-9-2-1-8-18(19)26-21(27)11-4-12-25-22(28)20-10-5-13-29-20/h1-3,5-10,13H,4,11-12,14H2,(H,25,28)

InChI Key

REFHLYWZQRCIEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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